
Paliroden
概要
説明
パリロデンは、経口投与可能な神経栄養、非ペプチド系化合物であり、内因性神経栄養因子の合成を活性化します。これは、神経前駆細胞と成熟ニューロンの両方の形成速度を高める可能性を示しています。 パリロデンは、主にアルツハイマー病やパーキンソン病などの神経変性疾患の治療における使用について調査されています .
準備方法
パリロデンの合成は、ビフェニルとトリフルオロメチルフェニルの中間体の調製から始まるいくつかのステップを含みます。これらの中間体は、アルキル化や環化などの反応を経て、最終的に化合物となります。 パリロデンの工業的製造方法は広く文書化されていませんが、高収率と高純度を確保するために、これらの合成経路の最適化が関与している可能性があります .
化学反応解析
パリロデンは、次のようなさまざまな化学反応を起こします。
酸化: パリロデンは、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、パリロデンに存在する官能基を修飾するために使用できます。
置換: パリロデンは、特に芳香族環において、置換反応を起こしてさまざまな置換誘導体を形成する可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまなハロゲン化剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
化学反応の分析
Paliroden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Neuroprotection and Neurogenesis
Paliroden has been shown to enhance the formation of neural progenitors and mature neurons. This property makes it a candidate for addressing neurodegenerative conditions where neuronal loss is prevalent. Studies indicated that it could potentially improve cognitive functions by promoting neurogenesis in the adult brain .
Alzheimer's Disease
This compound was evaluated in a Phase II clinical trial aimed at assessing its effects on patients with Alzheimer's disease. The study focused on measuring changes through -Dopa PET imaging to observe dopaminergic activity and neurodegeneration progression . Although results were initially promising, the drug did not demonstrate sufficient efficacy to warrant further development.
Parkinson's Disease
In Parkinson's disease research, this compound was similarly assessed for its ability to slow disease progression and improve symptoms. A multicenter randomized trial investigated its effects on early-onset Parkinson's patients, focusing on the time until the initiation of standard treatment (levodopa or dopamine agonists) became necessary . The findings suggested a significant decline in symptoms among treated participants, although this was not sustained in later stages of development.
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Condition | Phase | Key Findings |
---|---|---|---|
Effects of this compound on Alzheimer’s Disease | Alzheimer’s Disease | Phase II | Investigated effects on cognitive decline; insufficient efficacy noted. |
This compound in Early-Onset Parkinson’s Disease | Parkinson’s Disease | Phase II | Significant symptom reduction observed; further development discontinued due to mixed results. |
Detailed Insights from Clinical Trials
- Alzheimer’s Disease Trial :
- Parkinson’s Disease Trial :
作用機序
パリロデンは、神経細胞の成長、生存、分化に不可欠な内因性神経栄養因子の合成を活性化することによって作用します。それは、モノアミンオキシダーゼB(MAOB)の不可逆的阻害剤として作用し、脳内の神経栄養因子のレベルを高める可能性があります。 このメカニズムは、神経前駆細胞と成熟ニューロンの形成を助け、神経保護効果に貢献します .
類似化合物との比較
パリロデンは、非ペプチド系であることと、経口投与可能であることから、他の神経栄養化合物とは異なります。類似の化合物には次のようなものがあります。
キサリプロデン: 神経変性疾患の治療における潜在的な可能性について調査されている別の神経栄養化合物です。
セレギリン: パーキンソン病の治療に使用されているモノアミンオキシダーゼB阻害剤です。
ラサギリン: 神経保護効果を持つ別のモノアミンオキシダーゼB阻害剤です。
パリロデンは、内因性神経栄養因子の特異的な活性化と、神経新生を促進する上でより高い有効性を発揮する可能性により、際立っています .
生物活性
Paliroden, also known as SR57667B, is a non-peptidic neurotrophic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical trial findings, and relevant case studies.
Chemical Characteristics
- Chemical Formula : CHFN
- Molecular Weight : Average 407.48 g/mol
- Type : Small Molecule
- DrugBank Accession Number : DB05454
This compound primarily functions by activating the synthesis of endogenous neurotrophins, which are crucial for the survival and differentiation of neurons. It has been suggested that it may also act as an irreversible inhibitor of monoamine oxidase B (MAOB), contributing to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine . Additionally, this compound has been shown to inhibit acetylcholinesterase and impair β-amyloid formation, both critical factors in the pathology of Alzheimer's and Parkinson's diseases .
Biological Activity
This compound's biological activity can be summarized as follows:
- Neurogenesis : Increases the formation of neural progenitors and mature neurons.
- Neuroprotection : Exhibits protective effects against neurotoxicity.
- Cognitive Enhancement : Potentially improves cognitive functions in neurodegenerative conditions.
Clinical Trials and Research Findings
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating Parkinson's Disease:
Phase II Trials
- Study Title : Effect of SR57667B on 18F-Dopa PET Imaging in Patients with Parkinson's Disease
- Trial Design :
Case Studies
A notable case study involved the use of artificial intelligence to assess preclinical neurotoxicity related to this compound. Researchers utilized AI models to analyze histological changes in astrocytes, providing quantitative data that enhanced the understanding of this compound's neuroprotective properties. This approach minimized subjectivity in pathological evaluations and allowed for more consistent results across studies .
Data Table: Summary of Clinical Trials Involving this compound
特性
IUPAC Name |
1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEWKIDCGDXBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870180 | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR 57667 may be an irreversible MAOB inhibitor. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
188396-77-2 | |
Record name | Paliroden [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIRODEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。